![molecular formula C5H8Na4O11P2 B189784 tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate CAS No. 113599-17-0](/img/structure/B189784.png)
tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is a useful research compound. Its molecular formula is C5H8Na4O11P2 and its molecular weight is 398.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Infectious Disease Research
- Summary of the Application : The compound is used in the Applied Biosystem MagMAX Prime Viral/Pathogen NA Isolation Kit. This kit is designed for the isolation of viral, bacterial, fungal, and parasitic nucleic acid from a variety of human biological specimens for downstream applications like qPCR and NGS .
- Methods of Application : The kit uses magnetic bead-based technology and an advanced formulation to isolate nucleic acids. It is compatible with KingFisher Purification Instruments for automated extraction .
- Results or Outcomes : The kit can improve yield and achieve earlier amplification by up to 2.5 Ct when isolating some pathogenic targets. It enables multiple applications like sexually transmitted infection (STI), respiratory tract infection (RTI), urinary tract infection (UTI), Bloodborne infection (BBI), gastrointestinal infection (GI) and other infectious diseases with one single sample preparation solution .
Biosensor Production
- Summary of the Application : More sustainable biosensor production is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
- Methods of Application : The article aims to map scientific production in the biosensors field by running a bibliometric analysis of journal articles registered in the Web of Science database under biosensor-related vital concepts .
- Results or Outcomes : The findings lead to identifying the scientific and technological knowledge base on biosensing devices and tracking the main scientific organisations developing this technology throughout the COVID-19 period (2019–2023) .
Analytical Chemistry
- Summary of the Application : Coordination compounds, including metal chelates, are widely used in various fields, including analytical chemistry .
- Methods of Application : These compounds are used in titrimetric, photometric, luminescent, atomic absorption, and electrochemical analysis, as well as in chemical test methods and masking, separation, and preconcentration techniques .
- Results or Outcomes : The use of these compounds has led to advancements in the detection and analysis of various substances, contributing to the development of new materials and technologies .
4D Scanning Transmission Electron Microscopy (STEM)
- Summary of the Application : The compound may be used in the development of hybrid-pixel detector technology for 4D STEM experiments .
- Methods of Application : This technology allows for the recording of diffraction patterns at fast frame rates, with sufficient sensitivity to capture single electron hits .
- Results or Outcomes : The development of this technology has enabled 4D STEM experiments with a similar setup to conventional STEM imaging, improving the information retrieval from samples .
RNA and Protein Analysis
- Summary of the Application : The compound may be used in the development of Aurora TX, a device that revolutionizes RNA and protein analysis with ultra-sensitive microfluidic modulation spectroscopy and thermal ramping capability .
- Methods of Application : Aurora TX, powered by Microfluidic Modulation Spectroscopy (MMS), fully characterizes the structure and stability of RNA, proteins, peptides, and other biomolecules at the touch of a button, including thermal ramping to unlock a greater wealth of insights than ever before .
- Results or Outcomes : With its exceptional sensitivity enabled by MMS, Aurora TX is ideal for nucleic acid characterization. Researchers can use Aurora TX to detect structural changes to RNA due to sequence modifications, formulation changes, and thermal stress .
Mass Detection
- Summary of the Application : The compound may be used in the development of the ACQUITY QDa II Mass Detector, a single quadrupole mass detector .
- Methods of Application : The ACQUITY QDa II Mass Detector works in harmony with your chromatography to minimize the risk of unexpected components or co-elutions, and confirm trace sample constituents with confidence in a single workflow .
- Results or Outcomes : By adding a compact, stackable, and energy-efficient mass detector to complement your chromatography system, you can unlock a new realm of productivity and generate an extra dimension of information from your separation .
Eigenschaften
IUPAC Name |
tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFWTMOJJPOTG-HPORTLBWSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na4O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554769 |
Source


|
| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | |
CAS RN |
113599-17-0 |
Source


|
| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


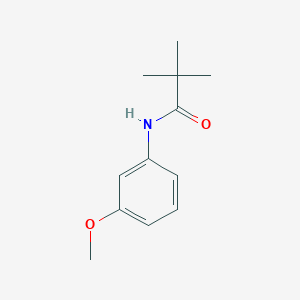
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
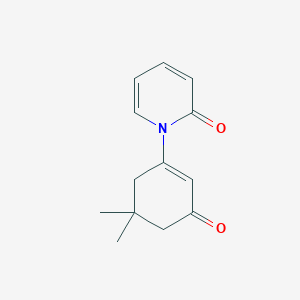
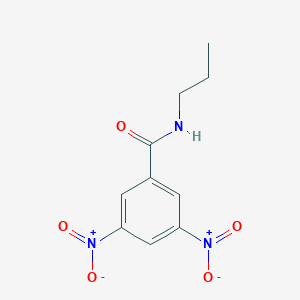
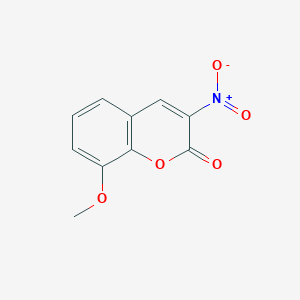
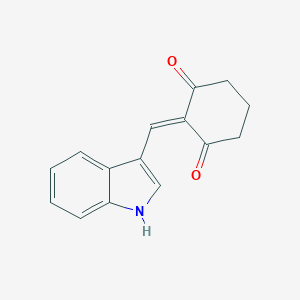
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
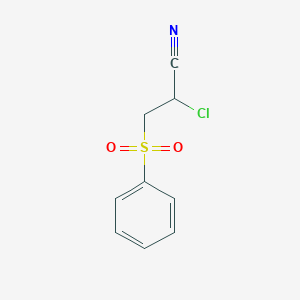
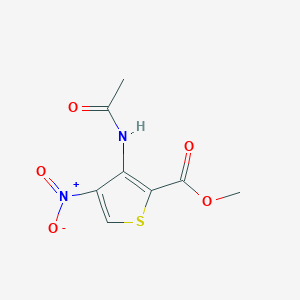
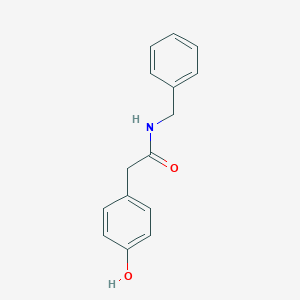
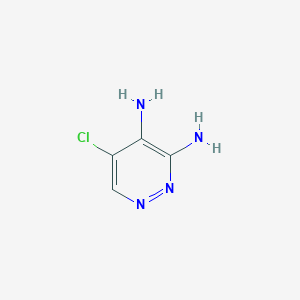
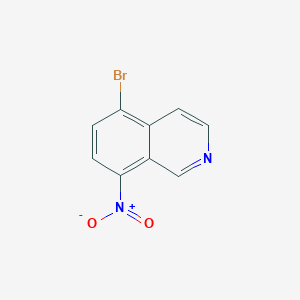
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)